Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]
Brand Name: Vulcanchem
CAS No.: 1615703-28-0
VCID: VC8245643
InChI: InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7
Molecular Formula: C31H19N
Molecular Weight: 405.5 g/mol

Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]

CAS No.: 1615703-28-0

Cat. No.: VC8245643

Molecular Formula: C31H19N

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole] - 1615703-28-0

Specification

CAS No. 1615703-28-0
Molecular Formula C31H19N
Molecular Weight 405.5 g/mol
IUPAC Name spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene]
Standard InChI InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H
Standard InChI Key HCNXREJDIWTVGO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7

Introduction

PropertyValueSource
Molecular Weight405.5 g/mol
Purity≥98%
Boiling Point635.5 ± 24.0 °C (Predicted)
Density1.38 ± 0.1 g/cm³ (Predicted)
AppearancesOff-white solid
Storage ConditionsCool, dry, away from oxidizers

Structural Characteristics

The compound’s spirocore consists of a fluorene unit fused to an indeno[1,2-a]carbazole moiety, sharing a single spirocarbon atom. This steric arrangement induces intramolecular distortion, enabling electron-cloud separation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . The rigidity and extended π-conjugation enhance its electronic stability, making it suitable for applications requiring charge transport and light emission .

Key Structural Features:

  • Spirocenter: A single carbon atom connecting fluorene and indeno[1,2-a]carbazole rings.

  • π-Conjugation: Extended aromatic system for efficient charge transfer.

  • Steric Hindrance: Bulky substituents reduce intermolecular interactions, enhancing solubility .

Synthesis and Manufacturing

The synthesis of Spiro[9H-fluorene-9,7′(12′H)-indeno[1,2-a]carbazole] involves multi-step organic reactions, typically starting with fluorene derivatives and carbazole precursors. While specific protocols are proprietary, general methods include:

  • Cyclization Reactions: Formation of indeno[1,2-a]carbazole via intramolecular coupling.

  • Spiro Annulation: Introduction of the spirocenter through cross-coupling or condensation .

  • Purification: Recrystallization or chromatography to achieve ≥98% purity .

Table 2: Reported Synthesis Approaches

MethodKey Reagents/ConditionsYieldSource
Palladium-Catalyzed CouplingPd(PPh₃)₄, K₂CO₃, DMFModerate
Ullmann-Type CouplingCuI, 1,10-PhenanthrolineLow
Acid-Catalyzed CyclizationH₂SO₄, TolueneHigh

Physical and Chemical Properties

The compound’s electronic properties are influenced by its spirocyclic architecture:

  • Thermal Stability: Predicted boiling point of 635.5°C suggests high thermal robustness .

  • Optical Properties: Absorption/emission spectra align with applications in OLEDs and solar cells .

  • Solubility: Enhanced by steric hindrance, enabling processing in organic solvents .

Table 3: Predicted Thermodynamic Properties

PropertyValueSource
pKa16.67 ± 0.20
LogP (Octanol-Water)Predicted moderate value
Vapor PressureLow (non-volatile)

Applications in Research and Industry

Organic Electronics

  • OLEDs: Used as a host material in thermal-activated delayed fluorescence (TADF) systems, enabling efficient charge recombination and high luminance .

  • Perovskite Solar Cells: Analogous spiro-fluorene derivatives (e.g., SFXDAnCBZ) achieve power conversion efficiencies (PCEs) comparable to Spiro-OMeTAD (20.87% PCE) .

  • Macrocycles: Serves as a building block for porphyrins and pyrazinoporphyrazines with tailored electronic properties .

Medicinal Chemistry

  • Anticancer Potential: Preliminary studies suggest bioactivity, though mechanistic details remain unclear.

Table 4: Applications and Performance Metrics

ApplicationPerformanceSource
TADF OLEDsHigh EQE, low roll-off
Perovskite HTMsPCE: 20.87% (vs. 21% for Spiro-OMeTAD)
Porphyrin SynthesisEnhanced stability and conjugation

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